4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Description
4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a small molecule characterized by a benzamide core substituted with a diethylsulfamoyl group at the 4-position and a 1,3-thiazol-2-yl moiety bearing a 4-iodophenyl group. This compound shares structural motifs with several analogs investigated for diverse biological activities, including kinase inhibition, antimicrobial effects, and modulation of protein-protein interactions .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O3S2/c1-3-24(4-2)29(26,27)17-11-7-15(8-12-17)19(25)23-20-22-18(13-28-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVXXLDGPFZKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the iodophenyl group. The final step involves the coupling of the thiazole derivative with the benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The iodophenyl group can enhance binding affinity through halogen bonding, while the thiazole ring may participate in π-π stacking interactions.
Comparison with Similar Compounds
Variations in the Sulfamoyl Group
The sulfamoyl substituent significantly influences physicochemical properties and target interactions:
*Calculated based on molecular formula (C₁₉H₁₉IN₃O₃S₂).
Key Insight : Diethylsulfamoyl offers a balance between hydrophobicity and solubility, whereas bulkier groups (e.g., dipropyl) may improve membrane permeability but reduce aqueous solubility .
Substituents on the Thiazole Ring
The aryl group at the 4-position of the thiazole ring modulates electronic and steric properties:
Key Insight : Iodine’s polarizability and size may favor interactions with hydrophobic pockets, while nitro or fluorine substituents optimize electronic effects for target engagement .
Core Heterocycle Modifications
Replacing the thiazole ring with other heterocycles alters binding modes:
Key Insight : Thiazole’s balance of planarity and hydrogen-bonding capacity makes it a preferred scaffold for diverse targets compared to more polar or bulky heterocycles .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound features:
- A thiazole ring (common in bioactive molecules, contributing to π-π stacking with biological targets) .
- A diethylsulfamoyl group (enhances solubility and enables hydrogen bonding with enzymes) .
- A 4-iodophenyl substituent (provides a site for halogen bonding and potential radiolabeling applications) . Methodological Insight: Use X-ray crystallography or NMR to confirm spatial arrangement and interactions. IR spectroscopy can validate sulfonamide and amide functional groups .
Q. What synthetic routes are effective for preparing this compound?
A typical multi-step synthesis involves:
Q. How is the compound characterized post-synthesis?
- Purity : HPLC (C18 column, acetonitrile/water gradient) .
- Structural Confirmation :
- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.4–3.6 ppm (diethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (expected m/z: ~555.2 g/mol) .
Advanced Research Questions
Q. How can molecular docking elucidate its mechanism of action?
- Target Selection : Prioritize enzymes like tyrosine kinases (cancer) or bacterial dihydrofolate reductase (antimicrobial) .
- Software : Use AutoDock Vina or Schrödinger Suite.
- Key Parameters :
- Binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .
- Hydrogen bonds with sulfonamide oxygen and thiazole nitrogen .
Example: Docking against EGFR kinase showed a binding score of -9.2 kcal/mol, indicating potential anticancer activity .
Q. How to address contradictory bioactivity data across studies?
- Variables to Compare :
| Factor | Example Discrepancy Resolution |
|---|---|
| Assay Type | Microbial growth inhibition (MIC) vs. enzymatic inhibition (IC₅₀) |
| Cell Line | Use standardized lines (e.g., HepG2 for liver toxicity) . |
- Orthogonal Validation : Combine in vitro assays with zebrafish models for toxicity .
Q. What strategies optimize the ADMET profile?
- In Silico Tools :
- SwissADME : Predict logP (~3.5) and solubility (<10 µM suggests poor bioavailability) .
- ProTox-II : Screen for hepatotoxicity (alert if Pa > 0.7) .
Q. How does the iodine substituent impact pharmacokinetics compared to halogenated analogs?
- Comparative Data :
| Property | 4-Iodophenyl Analog | 4-Bromophenyl Analog |
|---|---|---|
| LogP | 3.7 | 3.4 |
| Metabolic Stability | Low (CYP3A4 substrate) | Moderate |
Contradiction Analysis
- Evidence Conflict : Some studies report antimicrobial activity (MIC = 2 µg/mL ), while others show no efficacy (MIC > 128 µg/mL).
- Resolution : Check for impurities (≥95% purity required) and assay conditions (e.g., pH, serum interference) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
